7-methoxy-2H-chromene-3-carboxylic Acid
Overview
Description
7-Methoxy-2H-chromene-3-carboxylic Acid, also known as 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, is an amine-reactive blue fluorescent probe . It provides a distinguishable contrast when used with longer-wavelength probes in certain multicolor fluorescence applications such as nucleic acid and protein microarrays, in situ hybridization, and immunofluorescence .
Synthesis Analysis
The synthesis of this compound involves a solvent-controlled and rhodium(III)-catalyzed redox-neutral cascade C-H activation/unusual [3 + 3] annulation of diverse N-phenoxyacetamides . Another method involves the addition of dimethylformamide (DMF) and N-hydroxysuccinimide to a solution of this compound .Molecular Structure Analysis
The molecular formula of this compound is C11H10O4 . The structure of this compound includes a chromene ring, which is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps . One of the key reactions is the cyclization with a β-lactone moiety via acyl and/or alkyl C-O bond cleavage and subsequent intramolecular nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 363.5±42.0 °C at 760 mmHg, and a flash point of 145.4±21.4 °C . It has a molar refractivity of 52.4±0.3 cm3, and its polar surface area is 56 Å2 .Scientific Research Applications
Synthesis and Fluorescence Properties
7-Methoxy-2H-chromene-3-carboxylic acid derivatives have been synthesized and characterized for their fluorescence properties. These derivatives exhibit excellent fluorescence in both ethanol solution and solid state due to a larger conjugated system and various hydrogen bonds, making them potential candidates for molecular recognition applications (Shi, Liang, & Zhang, 2017).
Photochromic Materials and Biologically Active Natural Products
Chromene chromium carbene complexes, including derivatives of this compound, have been used in the synthesis of photochromic materials and biologically active natural products. These compounds exhibit sensitivity to air and are of interest for their potential in creating new materials with unique optical properties (Rawat, Prutyanov, & Wulff, 2006).
Antibacterial and Antifungal Agents
New oxadiazole derivatives containing 7-methoxy-2H-chromen-2-one moiety have been synthesized and showed potential as antibacterial and antifungal agents. These derivatives were obtained using 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid as a starting material, highlighting the compound's role in the development of new therapeutic agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).
Redox-Neutral Synthesis
An efficient and redox-neutral synthesis method has been developed for 2H-chromene-3-carboxylic acids, including 7-methoxy derivatives, using a solvent-controlled and rhodium(III)-catalyzed C-H activation. This methodology offers a novel approach for synthesizing chromene derivatives with potential applications in medicinal chemistry and material science (Zhou et al., 2018).
Safety and Hazards
The safety and hazards associated with 7-methoxy-2H-chromene-3-carboxylic Acid include warnings for harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The future directions of 7-methoxy-2H-chromene-3-carboxylic Acid research could involve its potential use in multicolor fluorescence applications such as nucleic acid and protein microarrays, in situ hybridization, and immunofluorescence . Further studies could also explore its potential anti-tumor mechanisms .
Properties
IUPAC Name |
7-methoxy-2H-chromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-9-3-2-7-4-8(11(12)13)6-15-10(7)5-9/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKKNCZWZNXBGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455807 | |
Record name | 7-methoxy-2H-chromene-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-60-9 | |
Record name | 7-methoxy-2H-chromene-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-2H-chromene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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